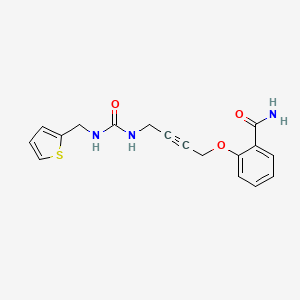

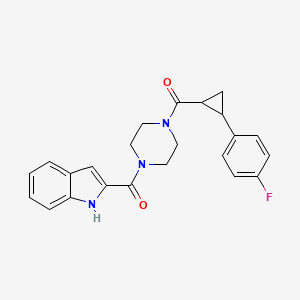

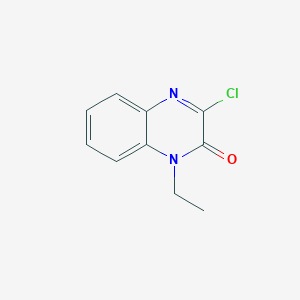

(4-(1H-indole-2-carbonyl)pipérazin-1-yl)(2-(4-fluorophényl)cyclopropyl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4-(1H-indole-2-carbonyl)piperazin-1-yl)(2-(4-fluorophenyl)cyclopropyl)methanone” is a derivative of indole . Indole derivatives are known for their various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to significant interest in synthesizing a variety of indole derivatives .

Synthesis Analysis

The synthesis of this compound involves the condensation of iminodiacetic acid with various amines under microwave irradiation, which yields the corresponding piperazine-2,6-dione derivatives . These derivatives, when condensed with 1H-indole-2-carboxylic acid, yield the corresponding 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives .Applications De Recherche Scientifique

Activité antivirale

Les dérivés de l'indole ont été étudiés pour leur potentiel antiviral. Par exemple :

- Méthyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate a montré une activité inhibitrice contre le virus de la grippe A .

- Dérivés de la 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont démontré une puissance contre le virus Coxsackie B4 .

Propriétés anticancéreuses

La cytotoxicité du composé contre les cellules cancéreuses est notable. Plus précisément, il a montré une activité élevée contre les lignées cellulaires MCF-7 .

Potentiel antimicrobien

Certains dérivés de ce composé, tels que 1a et 1b, ont montré une bonne activité antimicrobienne .

Activité anti-VIH

Des études de docking moléculaire ont révélé que les dérivés xanthèniques de l'indolyle et de l'oxochromenyle, y compris ce composé, présentent un potentiel anti-VIH-1 .

Activité antituberculeuse

Bien que les données sur les effets antituberculeux de ce composé soient limitées, une exploration plus approfondie est justifiée étant donné les activités biologiques à large spectre associées aux dérivés de l'indole .

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it’s likely that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

The compound’s indole nucleus is known to be a biologically active pharmacophore, suggesting that it could have favorable pharmacokinetic properties .

Result of Action

It’s known that indole derivatives can exhibit a variety of biological activities . For example, certain indole derivatives have been found to exhibit good anticancer activity .

Action Environment

It’s known that the biological activity of indole derivatives can be influenced by a variety of factors, including the specific chemical structure of the derivative, the nature of the biological target, and the specific biological context in which the derivative is acting .

Orientations Futures

Propriétés

IUPAC Name |

[2-(4-fluorophenyl)cyclopropyl]-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O2/c24-17-7-5-15(6-8-17)18-14-19(18)22(28)26-9-11-27(12-10-26)23(29)21-13-16-3-1-2-4-20(16)25-21/h1-8,13,18-19,25H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZSLVXHUWVLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2428125.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2428128.png)

![N-(2-ethoxyphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2428134.png)

![3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2428135.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B2428136.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2428137.png)